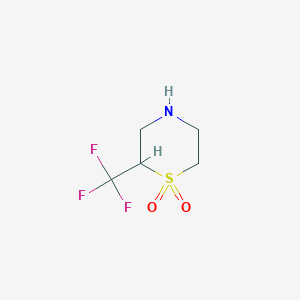![molecular formula C9H9N3O3 B13193639 {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13193639.png)
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both nitro and hydroxyl groups in the molecule makes it a versatile intermediate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol typically involves the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones. One common method is the CuI-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones . This reaction is compatible with a broad range of functional groups and proceeds through a catalytic Ortoleva-King reaction.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and eco-friendly protocols. For example, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can yield the desired product in high yields . These methods are operationally simple and avoid the need for tedious purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The hydroxyl group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, carbonyl compounds, and various substituted imidazo[1,2-a]pyridines.
Aplicaciones Científicas De Investigación
{5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,5-a]pyridines
- Imidazo[1,2-a]pyrazines
Uniqueness
What sets {5-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological activities. Its nitro and hydroxyl groups provide multiple sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
(5-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O3/c1-6-2-3-8(12(14)15)9-10-4-7(5-13)11(6)9/h2-4,13H,5H2,1H3 |
Clave InChI |
REDDFOBYQYIZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=NC=C(N12)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


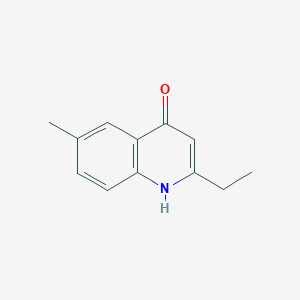
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)


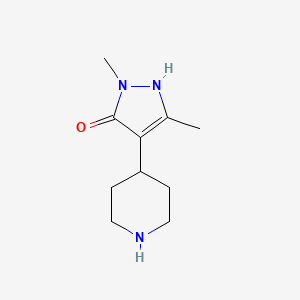

![3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13193584.png)
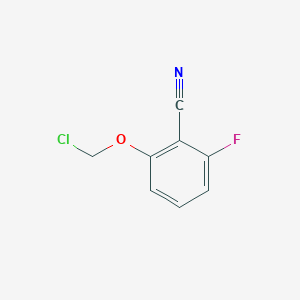
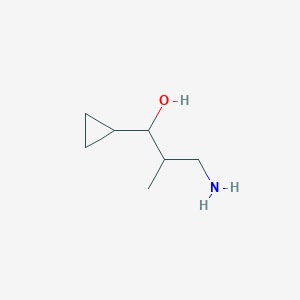
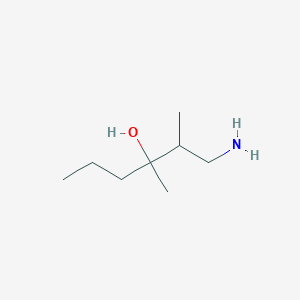
![3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13193596.png)
![4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)
